3-Iodophenyl 4-piperidinyl ether
Overview
Description
3-Iodophenyl 4-piperidinyl ether: is a chemical compound with the molecular formula C₁₁H₁₄INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ether linkage. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodophenyl 4-piperidinyl ether typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl iodide (3-iodophenol), piperidine, organoboron compound.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically conducted at 80-100°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of such compounds due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenyl 4-piperidinyl ether can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The piperidine ring can be reduced to form piperidines with different degrees of saturation.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Derivatives with various functional groups replacing the iodine atom.
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Saturated piperidine derivatives.
Scientific Research Applications
3-Iodophenyl 4-piperidinyl ether is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of biochemical pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 3-Iodophenyl 4-piperidinyl ether involves its interaction with specific molecular targets, primarily through its phenyl and piperidine moieties. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 4-(3-Iodophenoxy)piperidine
- 3-Iodophenyl 4-piperidinyl ketone
- 3-Iodophenyl 4-piperidinyl amine
Comparison: 3-Iodophenyl 4-piperidinyl ether is unique due to its ether linkage, which imparts distinct chemical properties compared to its ketone and amine analogs. The ether linkage provides greater stability and resistance to hydrolysis, making it a valuable compound in various research applications .
Biological Activity
Overview
3-Iodophenyl 4-piperidinyl ether is a compound with the molecular formula and a molecular weight of 303.14 g/mol. It is synthesized primarily through the Suzuki–Miyaura coupling reaction , which involves the reaction of aryl iodides with piperidine in the presence of palladium catalysts and bases such as potassium carbonate. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and ability to interact with specific molecular targets.
The biological activity of this compound is largely attributed to its structural components, specifically the phenyl and piperidine moieties . The phenyl ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing critical biochemical pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Antagonistic Activity : Preliminary studies suggest it may act as an antagonist at certain receptor sites, similar to other compounds that modulate neurotransmitter systems.
- Enzyme Modulation : The compound's ability to interact with enzymes suggests potential applications in drug development aimed at diseases involving enzyme dysregulation.
Case Studies and Research Findings
- Glycine Receptor Modulation : In studies examining glycine receptor modulators, compounds similar to this compound were shown to influence glycine receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system. These findings suggest potential applications in treating conditions like neuropathic pain and anxiety disorders .
- In Vivo Studies : Animal model studies have demonstrated that derivatives of this compound can affect behavior related to anxiety and depression, indicating its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is insightful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-(3-Iodophenoxy)piperidine | Lacks ether linkage but shares phenyl group | Similar receptor modulation |
3-Iodophenyl 4-piperidinyl ketone | Contains a ketone instead of ether | Different metabolic stability |
3-Iodophenyl 4-piperidinyl amine | Contains an amine group | Varying receptor affinities |
The ether linkage in this compound provides enhanced stability compared to its ketone and amine analogs, making it a valuable candidate for further research.
Properties
IUPAC Name |
4-(3-iodophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYHKDGHXMOCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310501 | |
Record name | 4-(3-Iodophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-33-6 | |
Record name | 4-(3-Iodophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Iodophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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